
Lasofoxifene
Descripción general
Descripción
Lasofoxifene is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a tetrahydronaphthalene core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lasofoxifene typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the phenyl and ethoxy groups. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Lasofoxifene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Treatment of Osteoporosis
Efficacy in Postmenopausal Osteoporosis
Lasofoxifene has shown significant promise in the prevention and treatment of postmenopausal osteoporosis. Phase III clinical trials have demonstrated that this compound effectively increases bone mineral density (BMD) at critical sites such as the lumbar spine and hip, while also reducing bone turnover markers compared to placebo . Notably, it has been found to decrease the risk of vertebral and nonvertebral fractures in women with low or normal BMD levels .
Clinical Findings
- Study Design : The clinical trials involved postmenopausal women with osteoporosis, assessing BMD changes and fracture incidence.
- Results : this compound significantly improved BMD and reduced fracture risks, with a favorable safety profile characterized by mild to moderate adverse events .
Study | Population | Outcome Measure | Results |
---|---|---|---|
Phase III Trial | Postmenopausal women with osteoporosis | BMD increase | Significant increase at lumbar spine and hip |
Phase III Trial | Same population | Fracture incidence | Reduced risk of vertebral/nonvertebral fractures |
Breast Cancer Treatment
Therapy-Resistant Breast Cancer
Recent studies have highlighted this compound's potential in treating therapy-resistant breast cancer, particularly in patients with estrogen receptor-positive tumors harboring mutations . Research from the University of Chicago indicated that this compound outperformed fulvestrant, a standard treatment, in reducing tumor growth and preventing metastasis in preclinical models .
Clinical Trials and Findings
- ELAINE Trials : The ELAINE-1 trial demonstrated that this compound monotherapy improved median progression-free survival (PFS) compared to fulvestrant, while ELAINE-2 showed promising results when this compound was combined with abemaciclib, a CDK4/6 inhibitor .
- Results Summary :
- ELAINE-1: Median PFS of 5.6 months for this compound vs. 3.7 months for fulvestrant.
- ELAINE-2: Median PFS of 13 months with this compound plus abemaciclib.
Trial | Treatment | Median PFS | Overall Response Rate |
---|---|---|---|
ELAINE-1 | This compound monotherapy | 5.6 months | Notable improvement |
ELAINE-2 | This compound + Abemaciclib | 13 months | 56% |
Mecanismo De Acción
The mechanism of action of Lasofoxifene involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and phenyl groups may interact with proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and prolinol.
Phenyl Derivatives: Compounds with phenyl groups, such as benzene derivatives.
Tetrahydronaphthalene Derivatives: Compounds with a tetrahydronaphthalene core, such as naphthalene derivatives.
Uniqueness
Lasofoxifene is unique due to its combination of structural features, including the pyrrolidine ring, phenyl group, and tetrahydronaphthalene core. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
IUPAC Name |
6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXESHMAMLJKROZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870150 | |
Record name | 6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.